molecular formula CH4Mo B087211 Molybdenum carbide (MoC) CAS No. 12627-57-5

Molybdenum carbide (MoC)

Cat. No.: B087211
CAS No.: 12627-57-5
M. Wt: 112 g/mol
InChI Key: CNEOGBIICRAWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molybdenum carbide is a refractory ceramic material known for its extreme hardness and high melting point. It exists in several phases, including γ-Molybdenum carbide, β-Molybdenum carbide, and γ’-Molybdenum carbide. These phases exhibit unique structural properties, with the γ phase being structurally identical to tungsten carbide . Molybdenum carbide is commercially used in tool bits for cutting tools due to its durability and resistance to wear .

Chemical Reactions Analysis

Molybdenum carbide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, oxygen, and various hydrocarbons. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Molybdenum carbide is often compared to other transition metal carbides, such as tungsten carbide and niobium carbide. These compounds share similar properties, including high hardness, thermal stability, and catalytic activity. molybdenum carbide is unique in its ability to catalyze a wide range of reactions, including hydrogenation and hydrodesulfurization, with high efficiency .

Similar Compounds

Molybdenum carbide’s unique combination of properties makes it a versatile material with applications across various scientific and industrial fields.

Properties

IUPAC Name

methane;molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4.Mo/h1H4;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEOGBIICRAWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Mo
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923231
Record name Methane--molybdenum (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12011-97-1
Record name Molybdenum carbide (MoC)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012011971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molybdenum carbide (MoC)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methane--molybdenum (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Molybdenum carbide (MoC)
Reactant of Route 2
Molybdenum carbide (MoC)
Reactant of Route 3
Molybdenum carbide (MoC)
Reactant of Route 4
Molybdenum carbide (MoC)
Reactant of Route 5
Molybdenum carbide (MoC)
Reactant of Route 6
Molybdenum carbide (MoC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.